molecular formula C17H17ClN2O4 B2792659 N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903012-00-9

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2792659
CAS No.: 1903012-00-9
M. Wt: 348.78
InChI Key: NJFXSVCJXKAXDK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a chemical compound offered for research and development purposes. It features a pyridine core substituted with a tetrahydrofuran (oxolane) ether and a carboxamide group linked to a 3-chloro-4-methoxyphenyl ring. This structure is of significant interest in medicinal chemistry and agrochemical research. Compounds with pyridine-carboxamide scaffolds are frequently investigated for their potential biological activities. For instance, molecular docking studies of similar pyridine-3-carboxamide analogs have shown strong binding affinities to bacterial targets, suggesting potential as antimicrobial agents . Furthermore, the structural motif of a chloro-methoxyphenyl group is present in various patented chemical entities, indicating its relevance in the design of novel active compounds . Researchers may explore this compound as a building block or intermediate in synthetic chemistry or as a candidate for screening in biological assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFXSVCJXKAXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula: C17H17ClN2O4
  • Molecular Weight: 348.78 g/mol
  • Purity: Typically around 95% .

The compound exhibits a range of biological activities primarily through its interaction with specific cellular pathways. Research indicates that it may influence the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation.

NF-κB Pathway Inhibition

In studies involving lipopolysaccharide (LPS)-induced HEK293/NF-κB-Luc cells, compounds similar to this compound demonstrated significant inhibitory effects on NF-κB activation. For instance, related compounds showed IC50 values of 1.64 μM and 9.05 μM, indicating strong potential as anti-inflammatory agents without affecting cell viability at concentrations up to 100 μM .

Biological Activities

  • Anti-inflammatory Effects
    • The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells stimulated by LPS. This suggests its utility in managing inflammatory conditions .
  • Antimicrobial Properties
    • Preliminary studies indicate that derivatives of this compound may exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The time-growth kinetics approach revealed that increasing concentrations improved bacteriostatic efficacy .
  • Antitumor Activity
    • While specific data on the antitumor activity of this compound is limited, related compounds have shown promise in inhibiting tumor cell proliferation through similar mechanisms involving NF-κB modulation .

Study on Anti-inflammatory Activity

A study published in MDPI highlighted that several sesquiterpene pyridine analogs exhibited potent anti-inflammatory effects through NF-κB inhibition. The findings suggest that compounds targeting this pathway can be developed for therapeutic use against inflammatory diseases .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results demonstrated that specific modifications to the chemical structure could enhance efficacy against resistant strains, making them valuable candidates for further development .

Summary of Findings

Biological Activity Mechanism IC50/Effect
Anti-inflammatoryNF-κB inhibitionIC50: 1.64 μM
AntimicrobialBacteriostatic effectVaries with concentration
AntitumorTumor cell inhibition (related compounds)Not specified

Comparison with Similar Compounds

Substituted Benzene Analogs

Fragment 15 (N-(3-Chloro-4-Methoxyphenyl)Acetamide)

  • Structure : Simplifies the target compound by replacing the pyridine-oxolane system with an acetamide group.
  • Activity: Acts as a protein-binding fragment but shows lower potency compared to halogenated analogs (e.g., Fragment 5) due to the absence of a strong halogen bond donor .

Fragment 5 (3-Chloro-4-Fluorobenzamide)

  • Structure : Substituted benzene with chloro and fluoro groups.
  • Key Interactions : Binds deeply in protein pockets via a halogen bond (Cl–Gly151) and hydrogen bond (Ser211).
  • Activity : Higher potency than Fragment 15, emphasizing the role of halogen atoms in binding affinity .

Carbamate Derivatives (Pesticide Chemicals)

1-Methylethyl (3-Chloro-4-Methoxyphenyl)Carbamate

  • Structure : Carbamate backbone with the same 3-chloro-4-methoxyphenyl group.
  • Key Interactions : Carbamates typically hydrolyze to release toxic isocyanates, differing from the stable carboxamide linkage.

Pyridine Carboxamide Derivatives

N-[(2R)-3-Chloro-2-Hydroxypropyl]-2-(Cyclobutyl)Amino)Pyridine-4-Carboxamide

  • Structure : Features a chiral hydroxypropyl group and cyclobutyl substituent.
  • Key Interactions : The stereochemistry (R-configuration) and cyclobutyl group may enhance target specificity but reduce solubility compared to the target’s oxolane ether.
  • Activity : Structural rigidity from the cyclobutyl group could influence binding kinetics .

2-Methoxy-3-Pivalamidoisonicotinic Acid

  • Structure : Pyridine ring with methoxy and pivalamido groups.
  • Key Interactions : Bulky pivalamido substituent may hinder binding in sterically restricted pockets, unlike the target’s smaller oxolane group.
  • Activity : Likely differs in bioavailability due to reduced solubility from the pivalamido group .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Applications Key Interactions
Target Compound Pyridine carboxamide 3-Cl-4-MeO-phenyl, oxolan-3-yloxy Protein binding (inferred) Pharmaceutical H-bonding, halogen bonding
Fragment 15 Benzene acetamide 3-Cl-4-MeO-phenyl Moderate protein binding Research H-bonding
Fragment 5 Benzene carboxamide 3-Cl-4-F-phenyl High protein binding Research Halogen bond (Cl–Gly151)
1-Methylethyl (3-Cl-4-MeO-phenyl)Carbamate Carbamate 3-Cl-4-MeO-phenyl Pesticide activity Agriculture Hydrolytic toxicity
N-[(2R)-3-Cl-2-Hydroxypropyl]-Cyclobutyl Analog Pyridine carboxamide Cyclobutyl, R-hydroxypropyl Target-specific binding Pharmaceutical Stereospecific H-bonding

Key Research Findings

  • Halogen vs. Hydrogen Bonds : Chloro substituents (as in Fragment 5 and the target compound) enhance binding via halogen interactions, while methoxy groups contribute to solubility and steric positioning .
  • Backbone Influence : Carboxamides (target compound, Fragment 5) show superior stability and binding compared to carbamates (pesticides), which rely on hydrolysis for activity .
  • Solubility vs. Specificity : The target’s oxolane group improves solubility over cyclobutyl or pivalamido substituents, though may reduce binding specificity compared to rigid analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and what critical reaction parameters influence yield?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the pyridine-4-carboxylic acid and 3-chloro-4-methoxyaniline derivatives .
  • Etherification : SN2 substitution using oxolane-3-ol under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the oxolane moiety .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
    • Key parameters : Temperature control (±5°C) during coupling, stoichiometric ratios (1:1.2 for amine:carboxylic acid), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

  • Spectroscopic techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxolane protons as multiplet at δ 3.5–4.2 ppm) .
  • HRMS : Exact mass analysis (theoretical MW: ~360.8 g/mol) to verify molecular formula .
    • Computational validation : DFT calculations (e.g., Gaussian 16) to compare theoretical IR spectra with experimental data, resolving ambiguities in functional group assignments .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • In vitro assays :

  • Kinase inhibition : ADP-Glo™ assay against Met kinase (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
    • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target binding?

  • SAR strategies :

  • Substituent variation : Replace the 3-chloro group with electron-withdrawing groups (e.g., -CF₃) to improve Met kinase inhibition .
  • Oxolane modification : Introduce sp³-hybridized substituents (e.g., methyl-oxolane) to enhance metabolic stability .
    • Computational tools : Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2, 15-LOX) .

Q. What experimental approaches resolve contradictions in bioassay data, such as varying IC₅₀ values across studies?

  • Troubleshooting :

  • Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Solvent effects : Compare DMSO solubility limits (<1% v/v) across assays to rule out false negatives .
    • Statistical validation : Apply Grubbs’ test to identify outliers in replicate experiments (p < 0.05) .

Q. What strategies are effective for identifying the primary biological target of this compound?

  • Target deconvolution :

  • Chemoproteomics : Activity-based protein profiling (ABPP) using clickable probes .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify sensitized pathways .
    • Biochemical validation : SPR or ITC to measure binding affinity (KD) with purified targets .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved without compromising activity?

  • Design modifications :

  • Prodrug synthesis : Esterification of the carboxamide group to enhance oral bioavailability .
  • CYP450 inhibition assays : Liver microsome studies to identify metabolic hotspots (e.g., oxolane ring oxidation) .
    • Formulation : Nanoemulsion delivery systems to improve aqueous solubility .

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